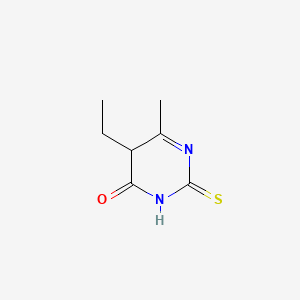
5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride .
Industrial Production Methods
For industrial-scale production, the Biginelli reaction can be optimized using heterogeneous catalysts like Montmorillonite-KSF. This approach not only improves the yield but also makes the process more environmentally friendly by reducing the need for organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
- 5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Uniqueness
Compared to its analogs, 5-ethyl-6-methyl-2-sulfanyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and ethyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and increasing its bioavailability.
Eigenschaften
Molekularformel |
C7H10N2OS |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
5-ethyl-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h5H,3H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
IPTVIEQBFKWJFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=NC(=S)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















